Diethyl pyridine-3,4-dicarboxylate
Overview
Description
Diethyl pyridine-3,4-dicarboxylate, also known as cinchomeronic ester, is an organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.2252 g/mol . This compound is a derivative of pyridine, featuring two ester groups at the 3 and 4 positions of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pyridine-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of pyridine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid under ultrasonic irradiation has been shown to improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl pyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include pyridine-3,4-dicarboxylic acid, this compound derivatives, and various substituted pyridines .
Scientific Research Applications
Diethyl pyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl pyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1 . The compound’s ester groups allow it to participate in various biochemical reactions, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
Diethyl pyridine-3,4-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound is also a pyridine derivative but features different substitution patterns and exhibits distinct biological activities.
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Known for its use as a calcium channel blocker, this compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
diethyl pyridine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-7-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSRDUNOOIMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350251 | |
Record name | diethyl pyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-52-0 | |
Record name | diethyl pyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3,4-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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